(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone
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Description
This compound is a derivative of thiazine , an organic compound containing a ring of four carbon, one nitrogen, and one sulfur atom . Thiazine derivatives are often used for dyes, tranquilizers, and insecticides .
Synthesis Analysis
The synthesis of similar compounds involves a three-step process. The process begins with chlorosulfonation of chalcones to generate the chalcone sulfonyl chlorides. These are then converted to dibromo compounds through reaction with bromine in glacial acetic acid. The dibromo compounds are then reacted with various amines to generate a library of 1,2-benzothiazines .Scientific Research Applications
Molecular Structure and Properties
Compounds with complex molecular structures including boric acid ester intermediates and benzene rings, similar to the query compound, have been synthesized and studied for their molecular structures and properties. For instance, Huang et al. (2021) investigated the synthesis, crystal structure, and DFT study of certain boric acid ester intermediates with benzene rings, providing insights into the molecular structure and properties through crystallographic, spectroscopic, and theoretical studies (Huang et al., 2021).
Drug-Likeness and In Silico Analysis
The drug-likeness and in silico analysis of molecules with complex structures, including those with benzothiazole and pyrrolidinyl groups, have been studied to evaluate their potential as therapeutic agents. Pandya et al. (2019) synthesized a library of compounds and investigated their drug-likeness properties through in silico analysis, providing valuable insights into the potential therapeutic applications of such molecules (Pandya et al., 2019).
Synthesis and Reactivity
The synthesis and reactivity of compounds containing pyrrolidin-1-yl)methanone and similar structures have been explored, revealing pathways for creating complex molecules and studying their chemical behavior. For example, the synthesis of compounds via substitution reactions and their structural confirmation through various spectroscopic methods provide a foundation for understanding the reactivity and potential applications of such molecules in scientific research.
Antimicrobial Activity
The antimicrobial activity of compounds containing pyridine derivatives and related structures has been investigated, showing the potential of these molecules in developing new antimicrobial agents. Patel et al. (2011) explored the synthesis and in vitro antimicrobial activity of new pyridine derivatives, indicating the potential of such compounds in addressing microbial resistance and infections (Patel et al., 2011).
Properties
IUPAC Name |
[4-(4-methylphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-pyrrolidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c1-15-8-10-16(11-9-15)22-14-19(20(23)21-12-4-5-13-21)26(24,25)18-7-3-2-6-17(18)22/h2-3,6-11,14H,4-5,12-13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNFIFKVYQZINV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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